1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride
Overview
Description
1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid hydrochloride, also known as SKF-89976A hydrochloride, is a compound with the molecular formula C22H26ClNO2 . It has a molecular weight of 371.9 g/mol . This compound is a diarylmethane .
Molecular Structure Analysis
The IUPAC name of this compound is 1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid;hydrochloride . The InChI is InChI=1S/C22H25NO2.ClH/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25);1H . The Canonical SMILES is C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 371.9 g/mol . The computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, a rotatable bond count of 5, an exact mass of 327.1753775 g/mol, a monoisotopic mass of 327.1753775 g/mol, a topological polar surface area of 3.2 Ų, a heavy atom count of 23, and a complexity of 308 .In Vivo
DPBA has been studied extensively in animal models for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce inflammation and pain in rats and mice with induced arthritis, as well as reduce fever in rabbits and rats. In addition, DPBA has been studied in models of acute and chronic inflammation, and has been shown to reduce inflammation and pain in a variety of settings.
In Vitro
In vitro studies have demonstrated that DPBA inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. In addition, DPBA has been shown to inhibit the production of nitric oxide, which is involved in the regulation of inflammation. Furthermore, DPBA has been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another group of inflammatory mediators.
Mechanism of Action
Target of Action
SKF 89976A hydrochloride is a potent inhibitor of the GABA transporter 1 (GAT-1) . GAT-1 is primarily responsible for the reuptake of GABA, a major inhibitory neurotransmitter, from the synaptic cleft into neurons .
Mode of Action
The compound selectively inhibits GAT-1, with IC50 values of 0.13 μM for hGAT-1, and significantly higher values for rGAT-2, hGAT-3, and hBGT-1 . It inhibits the transport current competitively and the transmitter-gated current non-competitively . This inhibition increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity .
Biochemical Pathways
By inhibiting GAT-1, SKF 89976A hydrochloride disrupts the normal cycling of GABA in the brain. This leads to an increase in extracellular GABA concentrations, which in turn enhances GABAergic inhibition. The enhanced inhibition can affect various downstream pathways that are modulated by GABA, potentially leading to effects such as reduced neuronal excitability .
Pharmacokinetics
SKF 89976A hydrochloride is soluble in water and DMSO . It is able to cross the blood-brain barrier after systemic administration, indicating good bioavailability . .
Result of Action
The primary result of SKF 89976A hydrochloride’s action is an increase in GABAergic inhibition in the brain. This can lead to a decrease in neuronal excitability, which may have potential therapeutic applications in conditions characterized by excessive neuronal activity .
Action Environment
The action of SKF 89976A hydrochloride is influenced by the environment in the brain. Its ability to cross the blood-brain barrier allows it to exert its effects directly on the central nervous system . .
Biological Activity
DPBA has been studied extensively for its pharmacological properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in a variety of animal models. In addition, DPBA has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPBA are not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. In addition, DPBA has been shown to inhibit the production of nitric oxide and to inhibit the activity of lipoxygenase enzymes, both of which are involved in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using DPBA in laboratory experiments include its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. In addition, DPBA has been shown to inhibit the production of nitric oxide and to inhibit the activity of lipoxygenase enzymes, both of which are involved in the regulation of inflammation. The limitations of using DPBA in laboratory experiments include its potential toxicity due to its inhibition of the COX enzymes, as well as its potential to interfere with other biochemical pathways.
Future Directions
There are many potential future directions for the study of DPBA. These include further studies to elucidate its mechanism of action, as well as studies to investigate its potential therapeutic applications in the treatment of inflammatory bowel diseases, arthritis, and other inflammatory conditions. In addition, further studies are needed to investigate the potential side effects of DPBA and to develop more effective and safer formulations of the compound. Finally, further studies are needed to investigate the potential of DPBA as an adjuvant in combination therapies for the treatment of various diseases.
properties
IUPAC Name |
1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2.ClH/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGBKYQZVAQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426065 | |
Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85375-15-1 | |
Record name | 3-Piperidinecarboxylic acid, 1-(4,4-diphenyl-3-buten-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85375-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.